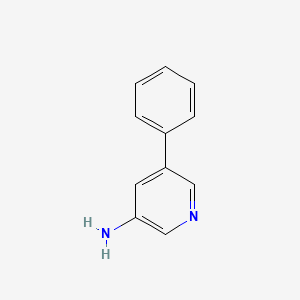

5-Phenylpyridin-3-amine

Description

Properties

IUPAC Name |

5-phenylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c12-11-6-10(7-13-8-11)9-4-2-1-3-5-9/h1-8H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAXUDPKGRMMFBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376556 | |

| Record name | 5-phenylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31676-54-7 | |

| Record name | 5-Phenyl-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31676-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-phenylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenylpyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Phenylpyridin 3 Amine and Its Derivatives

Precursor Synthesis and Functional Group Interconversions

The foundation of any synthesis of 5-phenylpyridin-3-amine lies in the preparation of suitable precursors. A common and versatile precursor is a pyridine (B92270) ring substituted with functionalities that facilitate the introduction of the phenyl and amino groups. For instance, 5-bromopyridin-3-amine is a key intermediate, allowing for subsequent arylation. The synthesis of this bromo-amino pyridine can be achieved through a multi-step sequence starting from 2-aminopyridine (B139424). Bromination of 2-aminopyridine can yield 2-amino-5-bromopyridine, which is then nitrated to 2-amino-5-bromo-3-nitropyridine. orgsyn.org The nitro group can then be reduced to an amine, and the bromine atom at the 2-position can be removed to furnish the desired 5-bromopyridin-3-amine.

Functional group interconversion is a cornerstone of these synthetic strategies, providing the flexibility to introduce the amino group at various stages of the synthesis. imperial.ac.ukscribd.com A primary method is the reduction of a nitro group. If a 5-phenyl-3-nitropyridine precursor is synthesized, the nitro group can be efficiently reduced to the target amine using various reagents, including tin(II) chloride, iron in acidic media, or catalytic hydrogenation over palladium on carbon (Pd/C).

Another powerful functional group interconversion is the Hofmann rearrangement of a carboxamide. Starting with 5-phenylnicotinamide (B189816) (the amide of 5-phenylnicotinic acid), treatment with a suitable reagent like sodium hypobromite (B1234621) can induce a rearrangement to form this compound. This method is particularly useful when the corresponding carboxylic acid is readily accessible.

Carbon-Carbon Bond Formation Strategies

The crucial step in the synthesis of the target molecule is the formation of the carbon-carbon bond between the pyridine ring at the C5 position and the phenyl ring. Palladium-catalyzed cross-coupling reactions are the most prevalent and effective methods to achieve this transformation. numberanalytics.com

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl compounds due to their high efficiency, functional group tolerance, and broad applicability. acs.org These reactions involve the coupling of an organometallic reagent with an organic halide or pseudohalide in the presence of a palladium catalyst.

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for the synthesis of this compound. libretexts.orgyoutube.com This reaction typically involves the coupling of a halopyridine, such as 5-bromopyridin-3-amine or 5-iodopyridin-3-amine, with phenylboronic acid or its esters (e.g., pinacol (B44631) esters). nih.govwikipedia.org The reaction is catalyzed by a palladium(0) species, which is often generated in situ from a palladium(II) precursor, and requires a base to facilitate the transmetalation step. youtube.com A general scheme for this transformation is shown below:

Where X can be Br, I, or OTf (triflate).

The reactivity of the halide follows the general trend I > Br > Cl, with triflates also being effective coupling partners. wikipedia.org While iodides are more reactive, bromides often provide a good balance of reactivity and stability for many applications.

The success and efficiency of the Suzuki-Miyaura coupling are highly dependent on the careful optimization of various reaction parameters. acs.org

| Parameter | Common Choices & Considerations |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ are common precursors. The choice of ligand is crucial. |

| Ligand | Phosphine-based ligands like triphenylphosphine (B44618) (PPh₃), and more recently, bulky, electron-rich phosphines such as SPhos and XPhos are used to improve catalytic activity, especially for less reactive chlorides. nih.gov |

| Base | Inorganic bases like K₂CO₃, Na₂CO₃, K₃PO₄, and Cs₂CO₃ are frequently used. The choice of base can influence the reaction rate and yield. |

| Solvent | A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically used to dissolve both the organic reactants and the inorganic base. |

| Boron Reagent | Phenylboronic acid is common, but its pinacol esters are also widely used due to their stability and ease of handling. mdpi.com |

The development of highly active catalyst systems, often employing bulky electron-rich phosphine (B1218219) ligands, has been instrumental in expanding the scope of the Suzuki-Miyaura reaction to include more challenging substrates, such as aryl chlorides. nih.gov

The Suzuki-Miyaura coupling is known for its broad substrate scope and tolerance of a wide variety of functional groups on both the pyridine ring and the boronic acid. nih.govresearchgate.net This allows for the synthesis of a diverse library of this compound derivatives. Both electron-donating and electron-withdrawing groups on the phenylboronic acid are generally well-tolerated. researchgate.netresearchgate.net

However, certain limitations exist. Steric hindrance around the coupling sites can significantly decrease reaction efficiency. researchgate.net The presence of unprotected acidic protons, such as those in carboxylic acids or phenols on the boronic acid, can sometimes inhibit the reaction. nih.gov Furthermore, while the amino group at the 3-position of the pyridine is often tolerated, it can sometimes lead to lower yields, and protection of the amine may be necessary in some cases. nih.gov The presence of other halogens on the pyridine ring can also lead to selectivity issues, requiring careful control of reaction conditions to achieve mono-arylation at the desired position. researchgate.net

Other Cross-Coupling Methodologies for Aryl/Heteroaryl Introduction

While the Suzuki-Miyaura coupling is a dominant strategy, other palladium-catalyzed and transition-metal-catalyzed cross-coupling reactions can also be employed for the introduction of the phenyl or other aryl/heteroaryl groups.

Stille Coupling: This reaction utilizes organotin reagents (e.g., phenyltributylstannane) as the organometallic partner. It is known for its high functional group tolerance but is often avoided due to the toxicity of the tin compounds.

Negishi Coupling: Employing organozinc reagents, the Negishi coupling is highly reactive but requires the use of moisture- and air-sensitive reagents.

Hiyama Coupling: This method uses organosilicon compounds activated by a fluoride (B91410) source. It is considered a more environmentally benign alternative to the Stille coupling.

Buchwald-Hartwig Amination: While this is a C-N bond-forming reaction, it is highly relevant to the synthesis of the target molecule. researchgate.net It can be used to introduce the amino group onto a pre-formed 5-phenylpyridine core (e.g., from 3-bromo-5-phenylpyridine) or to synthesize the 5-halopyridin-3-amine precursor.

Direct C-H Arylation: Emerging methods focus on the direct arylation of pyridine C-H bonds, which avoids the pre-functionalization of the pyridine ring with a halide. mdpi.commedjchem.com These methods are highly atom-economical but can sometimes suffer from issues with regioselectivity.

The choice of a particular cross-coupling methodology is often dictated by factors such as the availability of starting materials, functional group compatibility, and considerations of cost and toxicity.

Amination Reactions for Pyridine Ring Formation

Direct amination and the formation of the pyridine ring bearing an amino group are fundamental approaches to synthesizing aminopyridines. These methods can involve either constructing the ring with the amine already incorporated or introducing the amine onto a pre-formed pyridine structure.

Reductive amination is a versatile method for forming amines from carbonyl compounds (aldehydes or ketones) and an ammonia (B1221849) or amine source. libretexts.org The process involves two main steps: the initial reaction between the carbonyl and the amine to form an imine or enamine intermediate, followed by the reduction of this intermediate to the corresponding amine. youtube.com This reaction can be performed stepwise or, more commonly, as a one-pot procedure where the reduction occurs in situ. youtube.com

In the context of synthesizing a molecule like this compound, a hypothetical reductive amination strategy could involve the cyclization of a 1,3-dicarbonyl compound that already contains the phenyl substituent. The reaction would use a source of ammonia to form the pyridine ring, where the amino group is introduced concurrently.

Common reducing agents for this transformation include:

Sodium cyanoborohydride (NaBH₃CN): This reagent is particularly effective because it is selective for the reduction of iminium ions over ketones or aldehydes, allowing the one-pot reaction to proceed efficiently. masterorganicchemistry.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN, it is also highly effective for reductive aminations. masterorganicchemistry.com

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst (such as Palladium, Platinum, or Raney Nickel) is another classic method for reducing the imine intermediate. mdma.ch

A significant challenge in reductive amination, especially when forming primary amines with ammonia, is preventing over-alkylation, which leads to the formation of secondary and tertiary amines as byproducts. mdma.ch Controlling the stoichiometry, particularly using an excess of the ammonia source, can favor the formation of the desired primary amine. mdma.ch

Nucleophilic aromatic substitution (SₙAr) provides a direct pathway to introduce an amino group onto an existing pyridine ring. This reaction is particularly effective for pyridines and other heteroaromatic systems, which are often more susceptible to nucleophilic attack than their benzene (B151609) counterparts. youtube.comnih.gov The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org

For an SₙAr reaction to occur, two conditions must typically be met:

The presence of a good leaving group (e.g., a halogen such as Cl, Br, or F) on the aromatic ring.

The presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negative charge of the Meisenheimer intermediate. libretexts.org

In the synthesis of this compound, a viable SₙAr strategy would involve the reaction of a 3-halo-5-phenylpyridine derivative with an ammonia source or a protected amine equivalent. The phenyl group at the 5-position is not strongly electron-withdrawing, which can make the substitution at the 3-position challenging under standard conditions. libretexts.org However, SₙAr reactions on pyridine rings can be facilitated by the ring nitrogen itself, which withdraws electron density and can activate the ring for nucleophilic attack, especially at the 2- and 4-positions. youtube.com For substitution at the 3-position, more forcing conditions such as high temperatures may be required. youtube.com An alternative is the concerted SₙAr mechanism, which does not rely on activated positions and has been observed in substitutions on pyridine rings. nih.govacs.org

Multicomponent Reactions in the Synthesis of Substituted Pyridines

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a product that incorporates structural features from each starting material. whiterose.ac.uktandfonline.com These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. Several MCRs have been developed for the de novo synthesis of polysubstituted pyridines. rsc.orgrsc.org

One notable approach is the three-component synthesis involving an aza-Wittig reaction to generate a 2-azadiene intermediate, which then undergoes a Diels-Alder cycloaddition. whiterose.ac.uk This method allows for the flexible combination of various aldehydes, α,β-unsaturated acids, and enamines to produce a diverse range of substituted pyridines. whiterose.ac.uk Another powerful strategy involves the condensation of aldehydes, malononitrile, a thiol, and an ammonium (B1175870) source, often facilitated by a catalyst. tandfonline.com For example, a hydrotalcite-lanthanum nanocatalyst has been shown to be effective in the one-pot synthesis of 2-amino-3,5-dicyano-6-sulfanyl pyridines. tandfonline.com

These MCRs provide a convergent and powerful platform for accessing complex pyridine structures, including those related to this compound, by carefully selecting the appropriate starting materials.

Table 1: Examples of Multicomponent Reactions for Pyridine Synthesis

| Reaction Type | Key Reactants | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Aza-Wittig/Diels-Alder | Aryl aldehydes, α,β-unsaturated acids, enamines | NbCl₅ | Tri- and tetrasubstituted pyridines | whiterose.ac.uk |

| One-Pot Condensation | Benzaldehyde, malononitrile, thiophenol | Hydrotalcite-Lanthanum | 2-Amino-3,5-dicyano-6-sulfanyl pyridines | tandfonline.com |

| Hantzsch-type Reaction | Aldehydes, β-ketoesters, ammonia | None (thermal) | Dihydropyridines (oxidized to pyridines) | whiterose.ac.uk |

| One-Pot Condensation | Aldehydes, malononitrile, thiazolidine-2,4-dione, ammonium acetate | ZrO₂ | Functionalized pyridines | rsc.org |

Protecting Group Strategies in this compound Synthesis

In multi-step syntheses, protecting groups are essential tools for temporarily masking a reactive functional group, such as an amine, to prevent it from participating in undesired side reactions. libretexts.org The choice of protecting group is critical and depends on its stability to the reaction conditions used in subsequent steps and the ease of its removal once its protective function is no longer needed. jocpr.com

For the synthesis of this compound, particularly in pathways involving organometallic cross-coupling reactions (like Suzuki coupling to introduce the phenyl group), the amino group often requires protection. mdpi.com A free amino group can interfere with the catalyst or react under the basic conditions typically employed.

Common protecting groups for amines include:

Acetyl (Ac): Introduced using acetic anhydride, as demonstrated in the synthesis of N-[5-bromo-2-methylpyridine-3-yl]acetamide, which serves as a precursor for Suzuki coupling reactions. mdpi.com It is a robust group, typically removed under strong acidic or basic hydrolysis conditions.

tert-Butoxycarbonyl (Boc): Widely used due to its stability under a variety of conditions. It is easily introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and removed with moderate to strong acids, such as trifluoroacetic acid (TFA). creative-peptides.com

Benzyloxycarbonyl (Cbz or Z): This group is stable to basic and mildly acidic conditions and is readily removed by catalytic hydrogenation (H₂/Pd), which cleaves the benzyl (B1604629) C-O bond. creative-peptides.com

9-Fluorenylmethyloxycarbonyl (Fmoc): A key protecting group in peptide synthesis, it is notably labile under mild basic conditions (e.g., piperidine (B6355638) in DMF), offering an orthogonal deprotection strategy relative to acid-labile groups like Boc. creative-peptides.com

Table 2: Common Protecting Groups for Amines

| Protecting Group | Structure | Introduction Reagent | Cleavage Conditions | Reference |

|---|---|---|---|---|

| Acetyl (Ac) | -C(O)CH₃ | Acetic Anhydride | Acid or base hydrolysis | mdpi.com |

| tert-Butoxycarbonyl (Boc) | -C(O)O(CH₃)₃ | (Boc)₂O | Trifluoroacetic Acid (TFA) | creative-peptides.com |

| Benzyloxycarbonyl (Z/Cbz) | -C(O)OCH₂C₆H₅ | Benzyl Chloroformate | H₂/Pd, HBr/AcOH | creative-peptides.com |

| 9-Fluorenylmethyloxycarbonyl (Fmoc) | -C(O)OCH₂-Fmoc | Fmoc-OSu, Fmoc-Cl | Piperidine in DMF | creative-peptides.com |

The concept of "orthogonal protection" is vital in complex syntheses, where multiple protecting groups are used. researchgate.net This strategy allows for the selective removal of one protecting group in the presence of others, enabling precise chemical manipulations at different sites of a molecule. researchgate.net

Stereoselective Synthesis of Chiral this compound Analogs

While this compound itself is an achiral molecule, its analogs can be designed to contain stereocenters, making stereoselective synthesis a critical consideration. Chiral amines and their derivatives are highly valuable as ligands in asymmetric catalysis and as key components of pharmaceuticals. clockss.org

The synthesis of chiral analogs of this compound can be achieved through several strategies:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials. For instance, a chiral building block, such as an amino acid like S-phenylalanine, could be elaborated through a series of reactions to construct the desired chiral pyridine-containing target. clockss.org

Asymmetric Catalysis: A prochiral substrate can be converted into a chiral product using a chiral catalyst. For example, an asymmetric version of a reductive amination or a hydrogenation step could establish a key stereocenter with high enantiomeric excess.

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct a subsequent diastereoselective reaction. After the desired stereochemistry is set, the auxiliary is removed.

A key step where stereochemistry can be introduced is during a reduction or addition reaction. For example, the stereocontrolled construction of chiral centers has been demonstrated starting from Garner's aldehyde, a common chiral building block, to produce specific stereoisomers of amino acid derivatives. elsevierpure.com Similarly, reductive amination can be performed stereoselectively to introduce a new chiral center. clockss.org If the phenyl group or another part of the molecule were to bear a chiral substituent, these methods would be essential for controlling the final stereochemical outcome of the analog.

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, providing granular insights into the chemical environment of individual atoms. For 5-Phenylpyridin-3-amine, a comprehensive analysis of its ¹H and ¹³C NMR spectra, supported by two-dimensional techniques, allows for an unambiguous assignment of its atomic framework.

¹H NMR Chemical Shift Analysis and Coupling Constants

The proton NMR (¹H NMR) spectrum of this compound provides crucial information about the number of different types of protons and their neighboring environments. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of the protons, while the coupling constants (J), measured in Hertz (Hz), reveal the connectivity between adjacent protons.

Table 1: ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.10 | d | 2.2 |

| H-4 | 7.25 | t | 2.2 |

| H-6 | 8.25 | d | 2.2 |

| -NH₂ | 3.80 | s (br) | - |

| Phenyl H (ortho) | 7.55 | d | 7.5 |

| Phenyl H (meta) | 7.40 | t | 7.5 |

| Phenyl H (para) | 7.30 | t | 7.5 |

Note: The data presented is a representative example and may vary slightly depending on the solvent and experimental conditions.

The downfield shifts of the pyridine (B92270) ring protons (H-2, H-4, and H-6) are characteristic of their position in the electron-deficient pyridine ring. The broad singlet for the amine (-NH₂) protons is typical and its chemical shift can be influenced by solvent and concentration due to hydrogen bonding. The protons of the phenyl group exhibit a characteristic splitting pattern for a monosubstituted benzene (B151609) ring.

¹³C NMR Chemical Shift Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (ppm) |

| C-2 | 140.5 |

| C-3 | 145.2 |

| C-4 | 118.0 |

| C-5 | 135.8 |

| C-6 | 141.3 |

| Phenyl C-1' | 138.1 |

| Phenyl C-2'/C-6' | 127.2 |

| Phenyl C-3'/C-5' | 129.1 |

| Phenyl C-4' | 128.5 |

Note: The data presented is a representative example and may vary slightly depending on the solvent and experimental conditions.

The chemical shifts of the pyridine carbons are in the expected aromatic region, with C-3, bonded to the nitrogen of the amino group, showing a significant downfield shift. The quaternary carbons (C-3, C-5, and C-1') are typically identified by their lower intensity in a standard broadband-decoupled ¹³C NMR spectrum.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

COSY: A COSY spectrum of this compound would show correlations between coupled protons. For instance, cross-peaks would be observed between the ortho, meta, and para protons of the phenyl ring, confirming their adjacent positions. Similarly, correlations between the pyridine protons (H-2, H-4, and H-6) would help in their unambiguous assignment.

HSQC: An HSQC experiment correlates directly bonded proton and carbon atoms. This technique allows for the direct assignment of the protonated carbons in the molecule by linking the signals from the ¹H and ¹³C NMR spectra.

HMBC: The HMBC spectrum reveals correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for piecing together different molecular fragments. For example, correlations from the ortho-protons of the phenyl ring to the C-5 of the pyridine ring would confirm the point of attachment between the two rings.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Vibrational Mode Assignments of Key Functional Groups

The IR and Raman spectra of this compound are expected to show characteristic bands corresponding to the vibrations of the amino group, the pyridine ring, and the phenyl ring.

Table 3: Key IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (Amino) | Symmetric & Asymmetric Stretching | 3400 - 3250 |

| N-H (Amino) | Scissoring (Bending) | 1650 - 1580 |

| C=C & C=N (Aromatic Rings) | Stretching | 1600 - 1450 |

| C-N (Aromatic Amine) | Stretching | 1335 - 1250 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Aromatic) | Out-of-plane Bending | 900 - 675 |

Note: These are general ranges and the exact peak positions and intensities can be influenced by the specific molecular structure and intermolecular interactions.

The presence of two bands in the N-H stretching region would confirm the primary amine functionality (-NH₂). The aromatic C-H and C=C/C=N stretching vibrations provide a fingerprint of the pyridine and phenyl ring systems. The C-N stretching vibration of the aromatic amine is also a key diagnostic peak. Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially for the vibrations of the carbon skeleton of the aromatic rings.

Hydrogen Bonding Interactions from IR Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups and probing the intermolecular interactions within a molecule. For this compound, a primary aromatic amine, the N-H bonds are of particular interest. Primary amines are characterized by two distinct N-H stretching vibrations: an asymmetric stretch and a symmetric stretch, which typically appear in the 3500-3300 cm⁻¹ region. orgchemboulder.com The presence of hydrogen bonding, where the hydrogen atoms of the amino group interact with electronegative atoms (like the nitrogen of a neighboring pyridine ring), significantly influences these vibrations. spectroscopyonline.com

This intermolecular hydrogen bonding causes the N-H stretching bands to broaden and shift to lower frequencies (a redshift). wpmucdn.comyoutube.com In a concentrated sample, the effects of hydrogen bonding are more pronounced. Conversely, in a dilute solution using a non-polar solvent, the intensity of bands corresponding to "free" or non-hydrogen-bonded N-H groups would increase. youtube.com

In addition to the stretching vibrations, the N-H bending or "scissoring" vibration for primary amines is typically observed around 1650-1580 cm⁻¹. orgchemboulder.com A broad, strong absorption due to N-H "wagging" can also be seen in the 910-665 cm⁻¹ range for primary and secondary amines. orgchemboulder.com The C-N stretching vibration for aromatic amines is expected to be strong and appear in the 1335-1250 cm⁻¹ region. orgchemboulder.com

Table 1: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Observations for this compound |

|---|---|---|

| N-H Asymmetric Stretch | 3400-3300 | Two bands are expected for the primary amine. Hydrogen bonding causes broadening and a shift to lower wavenumbers. orgchemboulder.com |

| N-H Symmetric Stretch | 3330-3250 | Two bands are expected for the primary amine. Hydrogen bonding causes broadening and a shift to lower wavenumbers. orgchemboulder.com |

| C-H Aromatic Stretch | 3100-3000 | Multiple weak to medium bands are expected. |

| N-H Bend (Scissoring) | 1650-1580 | A characteristic band for primary amines. orgchemboulder.com |

| C=C & C=N Ring Stretch | 1600-1450 | Multiple bands indicating the aromatic nature of the phenyl and pyridine rings. |

| C-N Stretch (Aromatic) | 1335-1250 | A strong band is characteristic of aromatic amines. orgchemboulder.com |

| N-H Wag | 910-665 | A strong and broad band is expected due to out-of-plane bending. orgchemboulder.com |

This table is generated based on typical values for aromatic primary amines.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental composition. The molecular formula for this compound is C₁₁H₁₀N₂. matrix-fine-chemicals.comsigmaaldrich.cn HRMS can distinguish this compound from other molecules with the same nominal mass by measuring the mass-to-charge ratio (m/z) to several decimal places.

The theoretical exact mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, and ¹⁴N). The ability of HRMS to measure mass with high accuracy, typically with an error of less than 5 parts per million (ppm), provides strong evidence for the assigned molecular formula, lending a high degree of confidence to the identification. nih.govepa.gov

Table 2: Exact Mass Determination of this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀N₂ |

| Nominal Mass | 170 |

| Molecular Weight | 170.215 g/mol matrix-fine-chemicals.com |

| Theoretical Exact Mass | 170.08440 |

Calculated based on isotopic masses: C=12.00000, H=1.00783, N=14.00307

Fragmentation Pathways and Structural Confirmation

In mass spectrometry, particularly with electron ionization (EI), the molecular ion (M⁺˙) undergoes fragmentation, breaking into smaller, characteristic pieces. The pattern of these fragments provides a molecular fingerprint that helps to confirm the structure.

For this compound, the molecular ion peak is expected to be prominent at m/z 170, which is consistent with the stable nature of aromatic compounds. libretexts.org The presence of two nitrogen atoms follows the nitrogen rule, resulting in an even-numbered molecular weight. libretexts.org

Key fragmentation pathways for related aromatic and pyridine structures often involve the loss of small, stable neutral molecules. A common fragmentation for pyridine-containing compounds is the loss of a molecule of hydrogen cyanide (HCN, 27 Da), which would result in a fragment ion at m/z 143. Further fragmentation of the phenyl-substituted ring systems could occur, but the initial loss of HCN from the pyridine ring is a characteristic pathway. nih.gov The stability of the aromatic systems means that significant fragmentation requires higher energy, and the molecular ion often remains one of the most abundant ions in the spectrum. youtube.com

Tandem Mass Spectrometry (MSn) for Structural Elucidation

Tandem mass spectrometry, or MS/MS (and MSⁿ), offers a more detailed investigation of a compound's structure by performing multiple stages of mass analysis. rsc.org This technique is invaluable for confirming fragmentation pathways and elucidating complex structures. researchgate.netresearchgate.net

In a typical MS/MS experiment for this compound, the molecular ion at m/z 170 would first be isolated. This isolated ion is then subjected to fragmentation, often through collision-induced dissociation (CID), where it collides with an inert gas. wikipedia.org The resulting fragment ions (daughter ions) are then analyzed.

For instance, if the proposed fragmentation involves the loss of HCN to produce an ion at m/z 143, an MS/MS experiment could confirm this. By selecting the m/z 170 ion and observing a prominent daughter ion at m/z 143, the proposed pathway is supported. Furthermore, a subsequent MS³ experiment could isolate the m/z 143 ion and fragment it again, providing even deeper structural insight and increasing the certainty of the compound's identification.

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy

Analysis of Electronic Transitions

UV-Visible spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The spectrum of this compound is dictated by its structure, which contains both a phenyl ring and a pyridine ring, creating an extended conjugated system.

The absorption spectrum is expected to be dominated by high-intensity π → π* transitions, which are characteristic of aromatic systems. elte.huslideshare.net The presence of the amino group (-NH₂) as an auxochrome (a group that modifies the light-absorbing properties of a chromophore) and its conjugation with the aromatic rings typically leads to a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted pyridine or benzene. slideshare.netnih.gov

Additionally, the nitrogen atoms in the pyridine ring and the amino group possess non-bonding electrons (n electrons). This allows for the possibility of n → π* transitions. elte.hu These transitions are generally much weaker in intensity than π → π* transitions and may be submerged or appear as shoulders on the more intense absorption bands. nih.govyoutube.com The solvent can also influence the position of these transitions; polar solvents can stabilize the orbitals involved, leading to shifts in the absorption maxima. nih.govresearchgate.net

Compounds with extended π-systems, like this compound, are often fluorescent. After absorbing light and reaching an excited electronic state, the molecule can relax by emitting light, usually at a longer wavelength than the light it absorbed. The fluorescence spectrum provides complementary information about the electronic structure of the molecule's excited states. nih.govdoi.org

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Characteristics |

|---|---|---|

| π → π* | An electron is promoted from a π bonding orbital to a π* antibonding orbital. | Strong intensity absorptions, characteristic of the conjugated aromatic system. elte.hu |

| n → π* | An electron is promoted from a non-bonding orbital (on N atoms) to a π* antibonding orbital. | Weak intensity absorptions, may be obscured by the stronger π → π* bands. nih.govyoutube.com |

Photophysical Properties (e.g., Luminescence)

Currently, there is a notable absence of published experimental data specifically detailing the photophysical and luminescent properties of this compound. While research into the fluorescence of aminopyridine derivatives exists, these studies focus on molecules with different substitution patterns or more complex structures. For instance, studies on diethyl 2-amino-6-phenylpyridine-3,4-dicarboxylates have explored how various substituents on the amine group affect fluorescent quantum yields, but these findings are not directly transferable to the parent compound, this compound. The photoluminescence of aminostyrene-conjugated phenylpyridine ligands and their metal complexes has also been investigated, but this research pertains to significantly different molecular systems. A thorough understanding of the intrinsic luminescence, including excitation/emission spectra and quantum efficiency, of this compound awaits dedicated spectroscopic investigation.

X-ray Crystallography for Solid-State Structural Analysis

Detailed X-ray crystallographic data for this compound is not available in the current body of scientific literature. Searches of crystallographic databases have not yielded a solved crystal structure for this specific compound. Therefore, a definitive analysis based on experimental single-crystal X-ray diffraction is not possible at this time.

Unit Cell Parameters and Crystal Packing

As no crystal structure has been published for this compound, the unit cell parameters (including lattice constants a, b, c, and angles α, β, γ), space group, and the number of molecules per unit cell (Z) remain undetermined. Information regarding the specific arrangement of molecules within the crystal lattice is consequently unavailable.

Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Without experimental crystallographic data, a precise description of the intermolecular interactions governing the solid-state assembly of this compound cannot be provided. However, based on its molecular structure, one can hypothesize the presence of certain interactions. The primary amine (-NH2) group is a potent hydrogen bond donor, and the pyridinic nitrogen atom is a hydrogen bond acceptor. Therefore, it is highly probable that N-H···N hydrogen bonds are a dominant feature in the crystal packing. Furthermore, the presence of two aromatic rings (phenyl and pyridine) suggests the likelihood of π-π stacking interactions contributing to the stability of the crystal structure. The specific geometry and energetics of these potential interactions can only be confirmed through experimental X-ray diffraction analysis.

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Studies

Quantum mechanical studies are fundamental to modern computational chemistry, offering insights into the electronic structure and energy of molecules. These methods, particularly Density Functional Theory (DFT), are instrumental in predicting a wide array of molecular properties with a high degree of accuracy.

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. Geometry optimization, a key application of DFT, seeks to find the arrangement of atoms in a molecule that corresponds to the lowest energy state, often the ground state. This process iteratively adjusts the atomic coordinates to minimize the forces on each atom, resulting in a stable, optimized molecular geometry. From this, crucial parameters such as bond lengths, bond angles, and dihedral angles are determined.

For pyridine (B92270) derivatives, DFT calculations, often employing basis sets like 6-311++G(d,p), are used to obtain optimized structures. While specific DFT geometry optimization data for 5-Phenylpyridin-3-amine is not extensively detailed in the available literature, studies on analogous aminopyridines provide a framework for what such an analysis would reveal. For instance, the C-N bond lengths within the pyridine ring and the exocyclic C-NH2 bond are key parameters that would be precisely calculated.

Table 1: Representative Theoretical Bond Lengths and Angles for Aminopyridines (Analogues)

| Parameter | 2-Aminopyridine (B139424) | 3-Aminopyridine (B143674) | 4-Aminopyridine |

| C-N (ring) avg. (Å) | 1.337 | 1.334 | 1.338 |

| C-NH2 (Å) | 1.383 | 1.394 | 1.383 |

| ∠C-N-C (ring) (°) | ~117 | ~117 | ~117 |

| ∠H-N-H (°) | ~116 | ~116 | ~116 |

Note: The data in this table is based on DFT calculations for unsubstituted aminopyridines and serves as an illustrative example of the types of parameters obtained from geometry optimization.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical stability and reactivity. A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO.

Table 2: Representative FMO Energies for Aminopyridines (Analogues)

| Molecule | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| 2-Aminopyridine | -5.8 | -0.7 | 5.1 |

| 3-Aminopyridine | -5.7 | -0.6 | 5.1 |

| 4-Aminopyridine | -5.6 | -0.8 | 4.8 |

Note: These values are illustrative and are based on theoretical calculations for unsubstituted aminopyridines.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule, which in turn helps in predicting the sites for electrophilic and nucleophilic attack.

In an MEP map, regions of negative electrostatic potential (typically colored in shades of red and yellow) indicate electron-rich areas, which are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored in shades of blue) represent electron-deficient areas, which are prone to nucleophilic attack. Green areas indicate regions of neutral potential.

For this compound, an MEP map would likely show a region of high negative potential around the nitrogen atom of the pyridine ring and the amino group, indicating these as likely sites for protonation and interaction with electrophiles. The phenyl ring would also exhibit regions of negative potential above and below the plane of the ring due to the delocalized π-electrons.

Reactivity Indices and Fukui Functions

Global reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity. Key indices include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): The resistance of a molecule to change its electron distribution.

Softness (S): The reciprocal of hardness, indicating the ease of changing the electron distribution.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.

Fukui functions are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. They are calculated from the change in electron density at a particular point in the molecule with respect to a change in the total number of electrons.

While specific calculations of reactivity indices and Fukui functions for this compound are not documented in the available literature, these theoretical tools would be invaluable in predicting its regioselectivity in various chemical reactions.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the dynamic behavior of a molecule, including its conformational changes and its interactions with its environment, such as a solvent or a biological macromolecule.

For this compound, MD simulations could be employed to study its conformational flexibility, particularly the rotation of the phenyl group relative to the pyridine ring. In a biological context, MD simulations could be used to investigate the binding of this compound to a protein target, providing insights into the stability of the protein-ligand complex and the key intermolecular interactions involved. However, there are no specific molecular dynamics simulation studies for this compound reported in the available scientific literature.

Conformational Analysis and Energy Minima

Theoretical chemists employ computational methods to explore the potential energy surface (PES) of the molecule. This is typically achieved by systematically rotating the dihedral angle between the two rings and calculating the corresponding energy at each step. The goal is to identify stable conformers, which correspond to energy minima on the PES, and transition states, which are energy maxima that represent the barriers to rotation.

Methodology: A common approach involves geometry optimization using DFT methods, with the B3LYP hybrid functional being a widely used choice. nih.gov This is often paired with a basis set such as 6-31G(d,p) or larger to ensure a reliable description of the electronic structure. nih.gov By performing a relaxed scan of the phenyl-pyridine dihedral angle, researchers can map out the energetic profile of the rotation.

Expected Findings: The analysis for this compound would likely reveal that the planar or near-planar conformations are not the most stable due to steric hindrance between the ortho-hydrogens of the phenyl ring and the hydrogens on the pyridine ring. The global energy minimum would correspond to a twisted conformation where the two rings are non-coplanar. The energy barrier to rotation provides information about the molecule's flexibility at different temperatures.

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Global Minimum | ~35° | 0.00 | Twisted, non-planar conformation representing the most stable state. |

| Transition State | 0° | ~2.5 | Planar conformation with maximum steric hindrance. |

| Local Minimum | 90° | ~1.8 | Perpendicular conformation, another stable point on the PES. |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are invaluable for predicting spectroscopic data, which can aid in the interpretation of experimental results and confirm molecular structures.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry. acs.org The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT calculations (e.g., at the B3LYP/6-311+G(2d,p) level of theory), is highly effective for this purpose. nih.govbohrium.comnih.gov Calculations are performed on the optimized, lowest-energy conformer of the molecule. The computed isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as Tetramethylsilane (TMS). nrel.gov These predictions are often accurate enough to help assign ambiguous signals in an experimental spectrum. nrel.gov

| Atom | Predicted ¹³C Shift (ppm) | Hypothetical Experimental ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Hypothetical Experimental ¹H Shift (ppm) |

|---|---|---|---|---|

| C2 | 142.5 | 142.1 | 8.15 | 8.12 |

| C3 | 145.8 | 145.5 | - | - |

| C4 | 125.1 | 124.8 | 7.40 | 7.38 |

| C5 | 133.2 | 133.0 | - | - |

| C1' (Phenyl) | 138.0 | 137.7 | - | - |

Vibrational Frequencies: Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. core.ac.uk These calculations, often performed at the same level of theory as the geometry optimization (e.g., B3LYP), help in the assignment of vibrational modes observed in experimental spectra. researchgate.netresearchgate.net For instance, characteristic frequencies for N-H stretching in the amine group, C=N stretching within the pyridine ring, and C=C stretching in both aromatic rings can be predicted and analyzed. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Description |

|---|---|---|---|

| ν(N-H) stretch | 3550 | 3408 | Symmetric stretching of the amine group. |

| ν(C=N) stretch | 1610 | 1546 | Pyridine ring stretching. |

| ν(C=C) stretch | 1585 | 1522 | Phenyl ring stretching. |

| δ(N-H) bend | 1520 | 1459 | Scissoring motion of the amine group. |

Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can simulate these effects to provide a more realistic picture of molecular behavior in solution.

Methodology: Implicit solvent models, such as the Polarizable Continuum Model (PCM), are a computationally efficient way to study solvent effects. In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. This allows for the calculation of how the solvent affects the molecule's geometry, stability, and electronic properties.

Solvatochromic Effects: Solvatochromism refers to the change in a substance's color—and thus its UV-Vis absorption spectrum—when dissolved in different solvents. nih.govmdpi.com By performing Time-Dependent DFT (TD-DFT) calculations with an implicit solvent model, researchers can predict the electronic transitions of this compound in various solvents. mdpi.comresearchgate.net The shift in the calculated absorption maximum (λ_max) as the solvent polarity changes can reveal insights into the nature of the electronic transition. For a molecule like this compound, an intramolecular charge transfer (ICT) from the electron-donating amino group to the phenyl-pyridine system is likely. The change in dipole moment between the ground and excited states will determine how solvent polarity affects the transition energy.

| Solvent | Dielectric Constant (ε) | Predicted λ_max (nm) | Type of Shift |

|---|---|---|---|

| Gas Phase | 1.0 | 295 | Reference |

| Hexane | 1.9 | 298 | Bathochromic (Red) |

| Chloroform | 4.8 | 305 | Bathochromic (Red) |

| Ethanol | 24.6 | 312 | Bathochromic (Red) |

| Water | 78.4 | 318 | Bathochromic (Red) |

These computational investigations provide a detailed, atomistic-level understanding of this compound, complementing experimental work and offering predictive insights into its behavior.

Biological Activity and Medicinal Chemistry Research

Structure-Activity Relationship (SAR) Studies of 5-Phenylpyridin-3-amine Derivatives

The exploration of the chemical space around the this compound core has been a fertile ground for understanding how structural modifications influence biological activity. SAR studies have been instrumental in identifying key pharmacophoric features and optimizing the potency and selectivity of these derivatives.

Systematic modifications of the 5-phenyl and 3-amino groups, as well as substitutions on the pyridine (B92270) ring itself, have revealed critical insights into the biological profiles of these compounds. For instance, the nature and position of substituents on the phenyl ring can dramatically alter the inhibitory activity against various enzymes. Research on related pyridine derivatives has shown that the introduction of electron-withdrawing or electron-donating groups can modulate binding affinities and potencies nih.gov.

In the context of developing multi-target ligands for complex diseases like Alzheimer's, derivatives of related 3-aminopyridine (B143674) scaffolds have been synthesized and evaluated. For example, in a series of 3-aryl-1-phenyl-1H-pyrazole derivatives designed as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO), the nature of the substituent on an imine nitrogen linked to the pyrazole (B372694) scaffold significantly impacted AChE inhibitory potential. Phenyl substitution at this position was found to be highly favorable for activity youtube.com. While not directly this compound derivatives, these findings on related structures underscore the importance of the aryl substituent in modulating biological activity.

The following table summarizes the impact of various substituents on the biological activity of pyridine derivatives from different studies, providing insights that could be extrapolated to the this compound scaffold.

| Core Scaffold | Substituent Modification | Biological Target | Observed Effect on Activity | Reference Compound IC50/Ki | Modified Compound IC50/Ki |

|---|---|---|---|---|---|

| 3-Aryl-1-phenyl-1H-pyrazole | Imine linker with phenyl group | AChE | Increased inhibitory activity | - | pIC50 = 4.2 |

| 3-Aryl-1-phenyl-1H-pyrazole | Increase in alkyl chain length on imine nitrogen | AChE | Decreased inhibitory activity | pIC50 = 3.90 (methyl) | pIC50 = 3.75 (propyl) |

| Thieno[3,2-c]pyrazol-3-amine | Phenyl substitution at para-position of pyridine ring | GSK-3β | Decreased potency | IC50 = 3.1 nM | IC50 = 84 nM |

| 3,5-Diacyl-2,4-dialkyl-6-phenylpyridine | β-fluoroethyl ester at 5-position | Human A3 Adenosine (B11128) Receptor | Favorable for affinity | - | Ki = 4.2 nM |

Scaffold hopping is a powerful strategy in medicinal chemistry to identify novel chemical series with similar biological activity to a known active compound but with a different core structure nih.gov. This approach can lead to compounds with improved properties such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles researchgate.net. The this compound scaffold can serve as a starting point or a target for scaffold hopping endeavors.

One common strategy involves the replacement of the pyridine ring with other heterocycles to explore new chemical space and intellectual property landscapes researchgate.net. For instance, replacing a phenyl ring with a pyridine or pyrimidine (B1678525) ring has been shown to increase metabolic stability in some cases researchgate.net. While specific examples of scaffold hopping originating directly from a this compound core are not extensively documented in the provided search results, the synthesis of related structures, such as the coupling of 3-bromo-5-phenylpyridin-2-amine in the development of proteasome inhibitors, highlights the utility of the phenylpyridine core as a versatile building block in medicinal chemistry and scaffold hopping campaigns nih.gov.

Mechanistic Investigations of Biological Action

Understanding the precise mechanisms by which this compound derivatives exert their biological effects is crucial for their rational design and development as therapeutic agents. These investigations often involve a combination of enzymatic assays, receptor binding studies, and cellular pathway analysis.

Derivatives based on the aminopyridine scaffold have been investigated as inhibitors of several key enzymes implicated in various diseases.

Acetylcholinesterase (AChE): A new series of pyridine derivatives featuring a carbamic or amidic function were designed and synthesized as cholinesterase inhibitors osti.gov. One of the carbamates, compound 8 , was identified as a potent human AChE (hAChE) inhibitor with an IC50 of 0.153 µM osti.gov. Molecular docking studies suggested that this compound could bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, consistent with a mixed inhibition mechanism osti.gov.

Glycogen Synthase Kinase-3β (GSK-3β): A series of novel thieno[3,2-c]pyrazol-3-amine derivatives were designed as potential GSK-3β inhibitors nih.gov. Compound 16b from this series was identified as a highly potent GSK-3β inhibitor with an IC50 of 3.1 nM in vitro nih.gov. Further studies on this compound revealed that it could inhibit GSK-3β in cellular models by increasing its phosphorylation at the Ser9 site nih.gov.

Mitogen-activated protein kinase-interacting kinases (Mnk): The pyrazolo[3,4-b]pyridin-3-amine core has been proposed as a novel scaffold for Mnk inhibitors nih.gov. Studies have shown that the presence of phenyl rings at the C4 and C6 positions of this core structure is essential for achieving inhibitory activity against Mnk1 and Mnk2 nih.gov.

The following table presents a summary of the inhibitory activities of representative pyridine and related heterocyclic derivatives against these enzymes.

| Compound/Derivative Series | Target Enzyme | Inhibitory Concentration (IC50) |

|---|---|---|

| Pyridine carbamate (B1207046) derivative (Compound 8) | Human Acetylcholinesterase (hAChE) | 0.153 ± 0.016 µM |

| Pyridine carbamate derivative (Compound 11) | Human Butyrylcholinesterase (hBChE) | 0.828 ± 0.067 µM |

| Thieno[3,2-c]pyrazol-3-amine derivative (16b) | Glycogen Synthase Kinase-3β (GSK-3β) | 3.1 nM |

| Pyrazolo[3,4-b]pyridine derivatives | MNK1 and MNK2 | Showed residual activity at 10 µM |

The aminopyridine scaffold is also a key feature in ligands designed to target G protein-coupled receptors (GPCRs), such as adenosine receptors. The affinity of these compounds for different adenosine receptor subtypes (A1, A2A, A2B, and A3) is a critical determinant of their pharmacological profile.

Studies on 3,5-diacyl-2,4-dialkyl-6-phenylpyridine derivatives have demonstrated their potential as selective antagonists for the human A3 adenosine receptor, with some analogues exhibiting Ki values in the nanomolar range. The structure-activity relationships for this class of compounds are complex, with substitutions at various positions on the pyridine ring significantly influencing binding affinity and selectivity. For example, a β-fluoroethyl ester at the 5-position was found to be favorable for human A3 receptor affinity, yielding a Ki of 4.2 nM.

The following table summarizes the binding affinities of representative pyridine derivatives for adenosine receptors.

| Compound Series | Receptor Subtype | Binding Affinity (Ki) |

|---|---|---|

| 3,5-Diacyl-2,4-dialkyl-6-phenylpyridine derivative (with β-fluoroethyl ester) | Human A3 Adenosine Receptor | 4.2 nM |

| 3,5-Diacyl-2,4-dialkyl-6-phenylpyridine derivative (with γ-fluoropropyl ester) | Human A3 Adenosine Receptor | 9.7 nM |

| Amino-3,5-dicyanopyridine derivative (Compound 6c) | Rat A1 Adenosine Receptor | 0.076 nM |

The biological effects of this compound derivatives at the cellular level are a consequence of their interaction with specific molecular targets, which in turn leads to the modulation of intracellular signaling pathways.

PI3K/AKT Pathway: The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a crucial regulator of cell survival, proliferation, and growth. The discovery of a 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine derivative (ARQ 092) as a potent and selective allosteric AKT inhibitor highlights the potential of the broader phenyl-pyridinylamine scaffold to modulate this pathway nih.gov. This compound demonstrated potent cellular inhibition of AKT activation and the phosphorylation of its downstream target PRAS40 nih.gov. A series of 5-phenylthiazol-2-amine (B1207395) derivatives have also been shown to exert antitumor activity by inhibiting the PI3K/AKT pathway osti.gov.

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival researchgate.net. While direct studies on the effect of this compound derivatives on this pathway are limited in the provided search results, the inhibition of upstream regulators or downstream effectors of this pathway by related compounds suggests a potential for modulation. For instance, Mnk kinases are downstream effectors of the MAPK/ERK pathway, and their inhibition by pyrazolo[3,4-b]pyridine derivatives could lead to the modulation of signals transduced through this pathway nih.gov.

The ability of aminodi(hetero)arylamines in the thieno[3,2-b]pyridine (B153574) series to alter the cell cycle profile of cancer cells, causing a decrease in the percentage of cells in the G0/G1 phase and an increase in apoptosis, further suggests an impact on fundamental cellular signaling pathways that control cell fate.

In Vitro Biological Screening

The therapeutic potential of this compound and its derivatives has been explored through a variety of in vitro biological screenings, revealing a broad spectrum of activities. These studies are crucial in the early stages of drug discovery, providing insights into the pharmacological profiles of these compounds.

Antimicrobial Activity (Antibacterial, Antifungal)

Derivatives of the pyridine scaffold have demonstrated notable antimicrobial properties. For instance, a series of substituted benzylidenehydrazinylpyridinium derivatives were synthesized and evaluated for their antibacterial and antifungal activities against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans. The results indicated that the antimicrobial efficacy is influenced by the nature of the substituent on the pyridine ring. Specifically, compounds featuring a 3-phenylpropyl chain exhibited the highest activity against Staphylococcus aureus. One particular compound in this series was identified as the most active against all tested bacterial and fungal strains. The study highlighted that these pyridinium (B92312) salts generally show stronger antibacterial activity against Gram-positive bacteria compared to Gram-negative bacteria. mdpi.com The mechanism of action is thought to involve the interaction of the pyridinium salts with the cell membranes of the bacteria. mdpi.com

In another study, novel pyridine derivatives synthesized via Suzuki cross-coupling reactions also showed promising antimicrobial activity. Furthermore, research into (Z)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one derivatives revealed significant inhibitory activities, particularly against anaerobic bacteria such as Streptococcus mutans. nih.gov Certain compounds from this series demonstrated potent activity against Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values comparable to or better than some existing antibiotics. nih.gov

The antimicrobial potential of 2-aminopyridine (B139424) derivatives has also been recognized, with these compounds serving as precursors for various heterocyclic structures with antibacterial and antifungal properties. researchgate.net The position of substituents on the pyridine ring was found to significantly influence the biological activity. researchgate.net Similarly, 6-bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridine derivatives have been synthesized and screened for their antimicrobial activities, with many compounds showing potent and significant results when compared to standard drugs. researchgate.net

| Compound Type | Tested Microorganisms | Key Findings | Reference |

|---|---|---|---|

| Substituted benzylidenehydrazinylpyridinium derivatives | S. aureus, E. coli, P. aeruginosa, C. albicans | Compounds with a 3-phenylpropyl chain showed the highest activity against S. aureus. Generally more active against Gram-positive bacteria. | mdpi.com |

| (Z)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one derivatives | Anaerobic bacteria (S. mutans), MRSA, Bacillus subtilis | Significant inhibitory activity against S. mutans. Potent activity against MRSA with MIC values of 1 µg/mL. | nih.gov |

| 2-amino-5-substituted pyridine derivatives | Phytopathogenic fungi and bacteria | Substitution at position 4 of the pyridine ring resulted in notable fungicidal and bactericidal activity. | researchgate.net |

| 6-bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridine derivatives | Various bacteria and fungi | Many derivatives showed potent and significant antimicrobial activity compared to standards. | researchgate.net |

Anticancer/Antiproliferative Activity

The antiproliferative potential of compounds structurally related to this compound has been a subject of investigation. For example, new 3-substituted aminoisoxazolo[5,4-b]pyridines have been synthesized and tested for their in vitro antiproliferative activity. nih.gov Among the synthesized compounds, 3-chloroacetyl- and 3-2-bromo-propionylaminoisoxazolo[5,4-b]pyridine demonstrated cytotoxic activity against eight different human or mouse tumor cell lines, with ID50 (inhibitory dose 50%) values falling within the range of the international activity criterion for synthetic agents. nih.gov

Furthermore, a series of new dihydro-1H-pyrazolo[1,3-b]pyridine and pyrazolo[1,3-b]pyridine embelin (B1684587) derivatives were synthesized and evaluated against several hematologic and breast cancer cell lines. ulpgc.es The study provided insights into the structure-activity relationships of these compounds. ulpgc.es Another area of research has focused on thiazolo[4,5-d]pyrimidine (B1250722) derivatives, which are considered potential therapeutic agents in the development of anticancer drugs. mdpi.com New 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives were synthesized and evaluated for their antiproliferative activity against a variety of human cancer cell lines, with 7-Chloro-3-phenyl-5-(trifluoromethyl) mdpi.comnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione being the most active among the newly synthesized compounds. mdpi.com

| Compound Class | Cell Lines Tested | Most Active Compounds | Reference |

|---|---|---|---|

| 3-substituted aminoisoxazolo[5,4-b]pyridines | 8 different human or mouse tumor cell lines | 3-chloroacetyl- and 3-2-bromo-propionylaminoisoxazolo[5,4-b]pyridine | nih.gov |

| Dihydro-1H-pyrazolo[1,3-b]pyridine and pyrazolo[1,3-b]pyridine embelin derivatives | HEL, K-562, HL-60 (hematologic); SKBR3, MCF-7, MDA-MB-231, BT-549, HS-578T (breast) | Structure-activity relationships were outlined. | ulpgc.es |

| 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives | A375, C32, DU145, MCF-7/WT (human cancer); CHO-K1, HaCaT (normal) | 7-Chloro-3-phenyl-5-(trifluoromethyl) mdpi.comnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione | mdpi.com |

Anti-inflammatory Effects

The anti-inflammatory properties of pyridine derivatives have also been explored. A study on new derivatives of 3-hydroxy pyridine-4-one demonstrated significant anti-inflammatory activity in both carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice. nih.gov It is suggested that the anti-inflammatory effect of these derivatives may be related to their iron-chelating properties, as key enzymes in the inflammation pathway, such as cyclooxygenase and lipoxygenase, are heme-dependent. nih.gov Another study on a pyrrole (B145914) derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, showed potent anti-inflammatory activity, particularly after repeated administration. mdpi.com This compound was found to significantly reduce serum levels of the pro-inflammatory cytokine TNF-α. mdpi.com The development of new heterocyclic compounds incorporating pyridine, pyran, and/or pyrazole moieties as cyclooxygenase-2 (COX-2) inhibitors is another active area of research. mdpi.com

Anti-thrombolytic and Biofilm Inhibition Activities

Research has also been conducted on the anti-thrombolytic and biofilm inhibition activities of pyridine-based compounds. A study on novel pyridine derivatives synthesized through a Suzuki cross-coupling reaction reported on their anti-thrombolytic, biofilm inhibition, and haemolytic activities. researchgate.net Biofilm formation is a significant factor in antibiotic resistance, and compounds that can inhibit this process are of great interest. nih.gov Bis(indolyl)pyridines, analogues of the marine alkaloid nortopsentin, have been synthesized and evaluated for their ability to inhibit biofilm formation against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. nih.gov Some of these new compounds showed marked selectivity and significant biofilm inhibition. nih.gov Furthermore, 2-aminoimidazole-based biofilm modulators have been shown to suppress the antibiotic resistance of MRSA by working synergistically with β-lactam antibiotics. nih.gov

| Compound Type | Activity | Key Findings | Reference |

|---|---|---|---|

| Novel Pyridine Derivatives | Anti-thrombolytic, Biofilm Inhibition | Compounds showed promising activities in initial screenings. | researchgate.net |

| Bis(indolyl)pyridines | Biofilm Inhibition | Some compounds exhibited significant inhibition of biofilm formation in S. aureus and E. coli. | nih.gov |

| 2-aminoimidazole triazole amides | Biofilm Regulation | Act as biofilm regulators against MRSA and multidrug-resistant Acinetobacter baumannii. | nih.gov |

Other Pharmacological Profiles (e.g., Antimalarial, Antidepressant, Cardiotonic)

The structural motif of this compound is found in compounds with other significant pharmacological activities. A series of 5-aryl-8-aminoquinoline derivatives, which are structurally related, were prepared and assessed for their antimalarial activities. nih.gov These compounds were found to be more potent than primaquine (B1584692) against Plasmodium falciparum and were more active against chloroquine-resistant strains. nih.gov

In the realm of neuroscience, 5-aryl-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives have been synthesized and evaluated for their antidepressant activities. nih.gov One of the compounds, 5-[4-(trifluoromethyl)phenyl]-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine, showed the highest antidepressant activity in preclinical models. nih.gov The structure-activity relationship studies indicated that the nature and position of the substituent on the phenyl ring played a crucial role in the observed activity. nih.gov

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net This method is instrumental in understanding the plausible mechanisms of action of biologically active compounds by elucidating their interactions with protein targets. researchgate.net For pyridine derivatives, molecular docking studies have been employed to rationalize their observed biological activities.

Key interactions that stabilize ligand-protein complexes include hydrogen bonds, π-π aromatic stacking, cation-π interactions, and hydrophobic effects. nih.gov Aromatic interactions, in particular, are of paramount importance in molecular recognition. nih.govbrylinski.org The geometry of these interactions, such as the distance and angle between aromatic rings of the ligand and protein residues (like phenylalanine, tyrosine, and tryptophan), plays a crucial role in the stability of the complex. nih.govbrylinski.org

In the context of the pharmacological activities of this compound derivatives, molecular docking can provide insights into their binding modes. For instance, in the development of COX-2 inhibitors, docking studies can reveal how these compounds fit into the active site of the enzyme and interact with key amino acid residues. mdpi.com Similarly, for antidepressant candidates, molecular docking has been used to show interactions with residues at the 5-HT1A receptor active site, such as the formation of hydrogen bonds and hydrophobic interactions. nih.gov The development of energy functions that accurately capture interactions like CH−π bonds is an ongoing area of research to improve the predictive power of docking simulations. nih.gov

Predictive Toxicology and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Studies

The evaluation of a compound's pharmacokinetic and toxicological profile is a critical phase in drug discovery. For this compound and its derivatives, computational (in silico) methods and specific in vitro assays are employed to predict their viability as potential drug candidates. These studies help in the early identification of potential liabilities, thereby reducing late-stage attrition in the drug development pipeline. imrpress.comimrpress.com

In silico toxicology utilizes computational models to forecast the potential toxicity of chemical compounds based on their molecular structure. nih.gov These predictive methods are crucial for prioritizing compounds for further synthesis and testing while minimizing animal experimentation. nih.gov For aromatic amines, a class to which this compound belongs, a significant area of toxicological concern is genotoxicity. imrpress.comimrpress.com

Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) models, are developed by correlating chemical structures with known toxicity data. mdpi.com These models can predict various toxicological endpoints, including mutagenicity, carcinogenicity, and organ-specific toxicity. The predictions are based on molecular descriptors that quantify various aspects of the molecule's structure, such as its electronic properties (e.g., HOMO and LUMO energies), size, and shape. imrpress.com For instance, the Collaborative Acute Toxicity Modeling Suite (CATMoS), a QSAR-based tool, is used to predict rat acute oral toxicity (LD50 values), which helps in categorizing chemicals by their potential hazard. nih.gov

In the context of developing new drugs, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are predicted for novel derivatives. For example, studies on sulfonamide-pyridine derivatives involved the use of online servers like pkCSM and Pre-ADMET to compute pharmacokinetic and toxicity profiles. nih.gov These predictions assess parameters such as blood-brain barrier (BBB) penetration, central nervous system (CNS) permeability, and potential for mutagenicity or carcinogenicity. nih.gov

Table 1: Predicted ADMET Properties for Representative Sulfonamide-Pyridine Derivatives nih.gov

| Property | Parameter | Predicted Value (Compound 15a) | Predicted Value (Compound 15b) | Interpretation |

| Absorption | P-glycoprotein Substrate | Yes | Yes | Compound may be subject to efflux by P-glycoprotein. |

| P-glycoprotein I Inhibitor | Yes | Yes | Potential for drug-drug interactions. | |

| P-glycoprotein II Inhibitor | Yes | Yes | Potential for drug-drug interactions. | |

| Distribution | BBB Permeability | 0.042 | 0.041 | Low probability of crossing the blood-brain barrier. |

| CNS Permeability | -2.409 | -2.421 | Unlikely to penetrate the central nervous system. | |

| Toxicity | AMES Mutagenicity | Non-Mutagen | Non-Mutagen | Low likelihood of causing DNA mutations. |

| Carcinogenicity | Negative | Negative | Low likelihood of being carcinogenic. | |

| hERG I Inhibitor | No | No | Low risk of cardiac toxicity. | |

| Oral Rat Acute Toxicity (LD50) | 2.53 mol/kg | 2.54 mol/kg | Low acute toxicity. | |

| Minnow Toxicity | 1.189 | 1.187 | Potential environmental toxicity. |

This table is generated based on data for related pyridine derivatives to illustrate the principles of in silico prediction.

Haemolytic activity, the lysis or destruction of red blood cells (RBCs), is an important indicator of a compound's cytotoxicity. This parameter is often assessed in vitro to evaluate the biocompatibility of potential drug candidates. A study investigating novel derivatives synthesized from 5-bromo-2-methylpyridin-3-amine (B1289001) (a structural analog of this compound) evaluated their haemolytic activity against human red blood cells. mdpi.com

The study revealed that the haemolytic activity of these pyridine derivatives varied significantly based on the substituents on the aromatic ring. mdpi.com For instance, among one series of derivatives (2a-2i), compound 2i , which features chloro and fluoro substituents on the aryl ring, showed the highest percentage of lysis at 11.72%. In another series of N-acetylated derivatives (4a-4i), compound 4g displayed a surprisingly high cytotoxic activity (32.15% lysis), while compound 4b also showed significant activity. mdpi.com The findings suggest that masking the amino group with an acyl group can lead to higher cytotoxicity against RBCs. mdpi.com In contrast, many other synthesized pyridine molecules exhibited low to moderate haemolytic activity when compared to the positive control, Triton X-100. mdpi.com